molecular formula C8H7F2NO2 B580374 5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester CAS No. 1346148-42-2

5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester

Cat. No. B580374
M. Wt: 187.146
InChI Key: JNXHKCWFXZKBRW-UHFFFAOYSA-N
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Description

5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C8H7F2NO2 . It is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine .


Molecular Structure Analysis

The InChI code for 5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester is 1S/C8H7F2NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester are not detailed in the sources retrieved, it’s worth noting that compounds of this nature can participate in various types of reactions. For example, esters, in general, can undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The molecular weight of 5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester is 187.14 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the sources retrieved.

properties

IUPAC Name

methyl 5-(difluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXHKCWFXZKBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-difluoromethyl-pyridine (1.8 g, 8.9 mmol) [Lemoine, R. C. et al., Bioorg. Med. Chem. Lett. (2010), 20(16), 4753-56], palladium(II)acetate (19.9 g, 0.089 mmol), triethylamine (9.4 ml, 66.7 mmol) and 1,3-bis(diphenyphosphino)propane (361 mg, 0.89 mmol) in a 2:1-mixture of dry methanol and dimethylsulfoxide (32.5 ml) was heated at 60° C. in an autoclave at 600 psi of carbonmonoxide pressure. After heating for 24 hours, the reaction mixture was cooled and the solid was filtered off. The filtrate was concentrated at reduced pressure to afford the crude product. Ethyl acetate (60 ml) was added and the solution washed successively with water (3×15 ml) to remove the dimethylsulfoxide. After drying over sodium sulphate and concentration at reduced pressure the crude material (5.0 g) was purified by column chromatography using a 1:4-mixture of ethyl acetate and hexane as the eluent. The 5-difluoromethyl-pyridine-2-carboxylic acid methyl ester was obtained as a light yellow oil (1 g, 63% of theory).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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